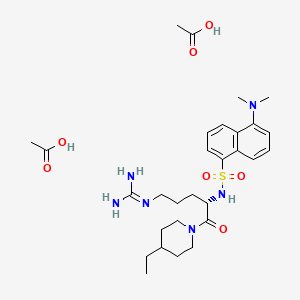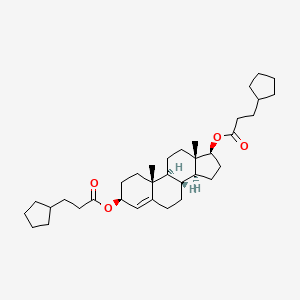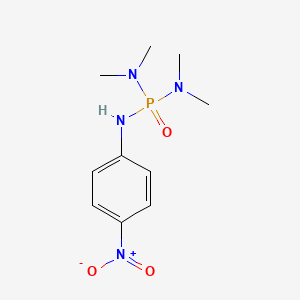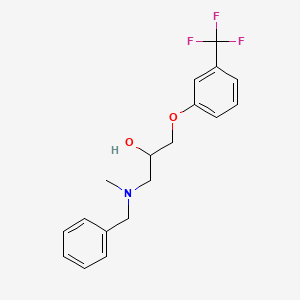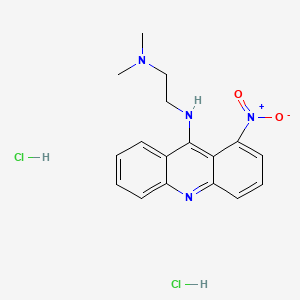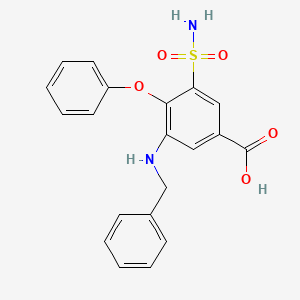![molecular formula C15H18O4 B1206973 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one CAS No. 20087-05-2](/img/structure/B1206973.png)
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one is a complex organic compound with a unique tetracyclic structure This compound is known for its intricate molecular architecture, which includes multiple oxygen atoms and a highly strained ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one typically involves multi-step organic reactions. The process often starts with simpler precursors that undergo cyclization, oxidation, and functional group transformations to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the correct formation of the compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
科学的研究の応用
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique structure and reactivity, providing insights into tetracyclic ring systems and strained molecules.
Biology: Researchers investigate its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound’s structure may inspire the design of new pharmaceuticals with specific biological targets.
Industry: Its reactivity and functional groups make it a candidate for developing new materials and chemical processes.
作用機序
The mechanism by which 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and chemical reactions
類似化合物との比較
Similar Compounds
- 13-methyl-6-methylene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
- 10H-8,10a-Epoxy-2H-furo[3’,2’:5,6]cyclohept[1,2-c]oxepin-2-one
Uniqueness
Compared to similar compounds, 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one stands out due to its specific arrangement of functional groups and the presence of multiple oxygen atoms within its tetracyclic structure
特性
CAS番号 |
20087-05-2 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.3 g/mol |
IUPAC名 |
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3 |
InChIキー |
QOWDVJAIJZLWBJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
正規SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
同義語 |
dihydrogriesenin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



